Enkephalin-leu, sulfonated

Description

Historical Context of Enkephalin Discovery and Endogenous Opioid Peptides

The scientific journey into endogenous opioids began with efforts to understand the mechanism of action of opiates like morphine, which have been used for centuries for pain relief. nih.gov Researchers hypothesized the existence of specific receptors in the body to which these exogenous substances bind. This led to the identification of opioid receptors in the central and peripheral nervous systems. nih.govnews-medical.net The logical next step was the search for the body's own molecules—endogenous ligands—that naturally interact with these receptors.

A breakthrough occurred in 1975 when Hans W. Kosterlitz and John Hughes successfully isolated and identified two naturally occurring pentapeptides from the brain with opioid-like activity. nih.govfupress.net These compounds were named methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin). mdpi.com This discovery unveiled the existence of a complex endogenous opioid system, which was soon expanded to include other families of opioid peptides such as endorphins and dynorphins. mdpi.commdpi.com These peptides are now recognized as crucial neurotransmitters and neuromodulators involved in a wide array of physiological processes, most notably pain perception (analgesia), stress responses, and emotional regulation. nih.govnews-medical.net

The endogenous opioid system is comprised of the opioid peptides and their corresponding G-protein-coupled receptors. news-medical.net Three major classes of these receptors have been cloned and characterized: the mu-opioid receptor (MOR), the delta-opioid receptor (DOR), and the kappa-opioid receptor (KOR). nih.govmdpi.com Each class of receptor exhibits preferential, though not exclusive, binding to different families of opioid peptides, which underlies their distinct physiological effects. news-medical.net

The Significance of Leu-Enkephalin in Endogenous Opioid Systems

Leu-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. wikipedia.org It is derived from a larger precursor protein called proenkephalin. mdpi.com Along with Met-enkephalin, it is one of the most fundamental and widely distributed opioid peptides in the central nervous system, found in regions such as the striatum, hypothalamus, and spinal cord. mdpi.com The N-terminal tyrosine residue is a critical structural feature for its opioid activity, considered analogous to the 3-hydroxyl group on morphine. fupress.netwikipedia.org

Leu-enkephalin functions as an endogenous agonist primarily for delta-opioid receptors, with a lower affinity for mu-opioid receptors and minimal effect on kappa-opioid receptors. news-medical.netwikipedia.org The activation of delta-opioid receptors by ligands like Leu-enkephalin is integral to modulating pain and emotional responses. news-medical.netfupress.net Research has also implicated Leu-enkephalin and its primary receptor in a variety of other functions, including cardiovascular regulation and neuroprotection. nih.govplos.org For instance, studies have shown that plasma levels of Leu-enkephalin increase during certain physiological states, such as ischemic preconditioning, suggesting its active role in cellular stress responses. plos.org However, the therapeutic potential of natural Leu-enkephalin is limited by its rapid degradation in the body. vulcanchem.com

Table 1: Major Endogenous Opioid Peptides and Receptor Affinities

| Peptide Family | Precursor Protein | Example Peptides | Primary Receptor Affinity |

|---|---|---|---|

| Enkephalins | Proenkephalin | Leu-enkephalin, Met-enkephalin | δ-opioid receptor (DOR) and μ-opioid receptor (MOR) news-medical.net |

| Endorphins | Proopiomelanocortin (POMC) | β-endorphin | μ-opioid receptor (MOR) news-medical.net |

| Dynorphins | Prodynorphin | Dynorphin A, Dynorphin B | κ-opioid receptor (KOR) news-medical.net |

Introduction to Post-Translational Modifications: The Role of Sulfonation in Peptide Biology

Following their synthesis from messenger RNA, many proteins and peptides undergo chemical changes known as post-translational modifications (PTMs). wikipedia.org These modifications, which can involve the covalent addition of functional groups to amino acid side chains, are critical for the proper structure, stability, and function of the final protein product. wikipedia.orgsigmaaldrich.com Common PTMs include phosphorylation, glycosylation, and sulfonation, each playing a vital role in cellular signaling and biological regulation. sigmaaldrich.com

Sulfonation, specifically the sulfation of tyrosine residues, is a prevalent PTM that occurs in the trans-Golgi network of cells. oup.compnas.org It involves the transfer of a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue, catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST). pnas.org The addition of the highly charged, acidic sulfonate group can dramatically alter a peptide's physicochemical properties, such as increasing its water solubility. oup.com More importantly, tyrosine sulfation can profoundly influence a peptide's biological activity by affecting its conformation and its ability to bind to receptors. oup.comresearchgate.net A classic example is the hormone cholecystokinin (B1591339) (CCK), which is 250 times more potent in its sulfonated form compared to its non-sulfonated counterpart, highlighting the critical role of this modification for biological function. oup.com

Academic Rationale for Investigating Enkephalin-Leu, Sulfonated

The academic interest in this compound was significantly spurred by research indicating its natural occurrence in the brain. nih.gov This discovery suggested that, like other neuropeptides, Leu-enkephalin could be subject to post-translational modifications that regulate its activity. Given that sulfonation is known to be a key modulator of protein-protein interactions and the biological potency of many secreted peptides, its presence on Leu-enkephalin presented a compelling area for investigation. oup.compnas.org

The primary rationale for studying this specific compound is to elucidate how sulfonation alters the biological profile of Leu-enkephalin. Academic research aims to answer several key questions:

Receptor Binding and Selectivity: How does the addition of a sulfate group to the tyrosine residue affect Leu-enkephalin's binding affinity and selectivity for the different opioid receptors (mu, delta, and kappa)? nih.gov Modifications to the peptide backbone or side chains are known to shift receptor preference. researchgate.netnih.gov

Biological Potency: Does sulfonation enhance or diminish the peptide's potency in biological assays, such as the inhibition of electrically stimulated muscle contractions or in vivo analgesia tests? nih.gov

Metabolic Stability: Natural enkephalins are rapidly broken down by peptidases. vulcanchem.com A key area of peptide research is the creation of analogs with increased resistance to enzymatic degradation. researchgate.net Investigating whether sulfonation impacts the metabolic stability of Leu-enkephalin is a logical line of inquiry.

Structure-Activity Relationship: By comparing the sulfonated form to the parent peptide and other analogs, researchers can gain deeper insights into the structural requirements for opioid receptor interaction and activation. nih.govrsc.org

Ultimately, the study of this compound provides a valuable model for understanding the fundamental role of post-translational modifications in the endogenous opioid system and offers a pathway to explore novel peptide structures with potentially unique pharmacological properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Leu-enkephalin |

| Met-enkephalin |

| Morphine |

| β-endorphin |

| Dynorphin A |

| Dynorphin B |

Properties

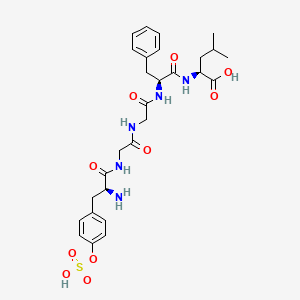

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLDZIPRMZWLPL-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230445 | |

| Record name | Enkephalin-leu, sulfonated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80632-52-6 | |

| Record name | Enkephalin-leu, sulfonated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080632526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-leu, sulfonated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Synthesis and Structural Elucidation of Enkephalin Leu, Sulfonated and Analogues

Advanced Peptide Synthesis Methodologies

The creation of sulfonated peptides such as Enkephalin-leu, sulfonated, requires careful consideration of the synthetic route, whether through solid-phase or solution-phase methods, to effectively incorporate the sulfonic acid moiety while maintaining the integrity of the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the creation of peptide analogues, including those of Leu-enkephalin. acs.org This method involves anchoring the initial amino acid to a solid resin support and sequentially adding subsequent amino acids. acs.org The success of SPPS hinges on several factors: the choice of resin, the protecting groups for amino acid side chains, and the coupling reagents that facilitate amide bond formation. scispace.com

For the synthesis of Leu-enkephalin and its analogues, various resins have been employed, including polystyrene (PS) based resins like Wang resin, and more advanced supports like ChemMatrix and TentaGel, which offer improved swelling properties and synthetic efficiency, particularly for challenging sequences. researchgate.netacs.orgacs.org Recent studies have explored diethylene glycol (DEG)-crosslinked polystyrene resins, which demonstrate better performance and yield higher purity peptides compared to traditional divinylbenzene (B73037) (DVB)-crosslinked resins. researchgate.net

The most common SPPS strategies utilize the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the N-terminus, which is base-labile, or the Boc (tert-butoxycarbonyl) group, which is removed by acid. purdue.edu Coupling reagents are critical for efficient peptide bond formation. A variety of reagents are used, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often paired with an additive like OxymaPure, and phosphonium (B103445) or uronium salts like BOP or HBTU. acs.orgmpg.de Propylphosphonic anhydride (B1165640) (T3P®) has also been explored as an effective coupling reagent. ru.nl

| Component | Examples | Function/Relevance | Reference |

|---|---|---|---|

| Resins | Polystyrene (PS), Wang, ChemMatrix, TentaGel, DEG-PS | Solid support for peptide chain elongation. Choice affects swelling and synthetic efficiency. | researchgate.netacs.orgacs.org |

| N-α Protecting Groups | Fmoc, Boc | Temporarily blocks the N-terminus to ensure controlled, directional synthesis. | acs.orgpurdue.edu |

| Coupling Reagents | DIC/OxymaPure, BOP, HBTU, TBTU, T3P® | Activates the C-terminus of the incoming amino acid to facilitate peptide bond formation. | acs.orgmpg.deru.nlresearchgate.net |

| Cleavage Cocktail | TFA/TIS/H2O | Removes side-chain protecting groups and cleaves the completed peptide from the resin. | acs.org |

While SPPS is dominant, solution-phase peptide synthesis (SPS) offers advantages for large-scale synthesis and for modifications that are difficult to perform on a solid support. When synthesizing sulfonated peptides, a primary challenge is the management of the highly acidic and reactive sulfonic acid group. This group is often poorly soluble in organic solvents, complicating synthesis and purification. nih.gov

A key strategy in both SPS and SPPS of sulfonated peptides is the use of protecting groups for the sulfonic acid moiety. Simple sulfonate esters are potent electrophiles and thus require protection. nih.gov Research has focused on developing sterically hindered protecting groups that are stable throughout the synthesis but can be removed under specific conditions. Examples include the neopentyl (nP) group, which is stable to trifluoroacetic acid (TFA) and piperidine (B6355638) but can be cleaved post-synthesis, and the 2,2,2-trichloroethyl (TCE) group, which shows high stability to acid. nih.govresearchgate.net

The introduction of the sulfonate group can be achieved by synthesizing an amino acid building block already containing the protected sulfonate group, such as Fmoc-L-Phe(p-CH2SO3TCE)OH. researchgate.net Alternatively, post-translational modification can be performed on the completed peptide. For instance, cysteine residues can be oxidized to cysteine sulfonic acid (cysteic acid) using reagents like methyltrioxorhenium (MeReO3) and hydrogen peroxide (H2O2), a method applicable both in solution and on-solid phase. memphis.edu In another approach, para-toluenesulfonic acid has been utilized as a masking agent for the N-terminal α-amino group of methionine in a solution-phase synthesis of Met-enkephalin. researchgate.net

For larger or more complex peptides, a convergent strategy is often more efficient than a linear, stepwise synthesis. ebrary.net This approach involves the synthesis of several smaller peptide fragments, which are then joined together in a process called ligation. nih.govirb.hr This method avoids the accumulation of side products and the purification challenges associated with very long peptide chains.

Native Chemical Ligation (NCL) is a powerful convergent method where two unprotected peptide fragments react chemoselectively. aaqr.org Typically, a peptide fragment with a C-terminal thioester reacts with another fragment containing an N-terminal cysteine residue. aaqr.org This initial reaction forms a thioester-linked intermediate that spontaneously rearranges to form a native amide bond at the ligation site. aaqr.org Variations of this chemistry allow for ligation at other amino acid residues.

Convergent strategies have been successfully applied to the synthesis of enkephalin analogues. ebrary.netnih.gov For instance, a convergent combinatorial methodology was used for the solid-phase synthesis of bicyclo-Leu-enkephalin analogues. ebrary.netnationalmaglab.org Another example involves a fragment condensation approach for Met-enkephalin, where protected di- and tri-peptide fragments were coupled in solution. researchgate.net These strategies offer a modular and efficient route to complex peptide structures like sulfonated enkephalins.

Solution-Phase Peptide Synthesis (SPS) Considerations for Sulfonated Peptides (e.g., utilization of sulfonic acid derivatives as masking agents)

Spectroscopic and Spectrometric Techniques for Structural Characterization

Confirming the structure of a synthesized peptide, especially one with a specific modification like sulfonation, requires powerful analytical techniques. Mass spectrometry and infrared spectroscopy are indispensable tools for elucidating the primary sequence and structural details of this compound.

Mass spectrometry is a primary tool for peptide analysis, providing information on molecular weight and sequence. For sulfonated peptides, MS techniques are crucial for confirming the modification and determining its location.

A characteristic feature in the mass spectra of sulfonated peptides under collision-induced dissociation (CID) is the facile neutral loss of the sulfur trioxide (SO3) group, which corresponds to a mass loss of 80 Da. irb.hrresearchgate.net This loss is often the dominant fragmentation channel and serves as a diagnostic signature for the presence of a sulfonate or sulfate (B86663) group. ebrary.netirb.hr However, this lability can also be a challenge, as the modification may be lost before the peptide backbone fragments, thus preventing precise localization of the sulfonation site in positive ion mode. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. In this technique, the precursor ion of the sulfonated peptide is isolated and fragmented. While CID often leads to the loss of SO3, other fragmentation techniques can provide more detailed sequence information. nih.gov For instance, N-terminal sulfonation can be used as a chemical derivatization strategy to simplify spectra; it neutralizes the charge at the N-terminus, leading to a dominant series of y-ions in the MS/MS spectrum, which greatly simplifies de novo sequencing. nih.govdtu.dk Ultraviolet Photodissociation (UVPD) has also been applied to sulfated leu-enkephalin anions, generating diagnostic sequence ions without significant neutral loss of the sulfate group. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation. This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. mdpi.comnih.gov IM-MS is valuable for separating isomeric peptides and analyzing complex mixtures, which is particularly useful when dealing with the potential by-products of peptide synthesis. mdpi.com

| Technique | Key Observation | Significance | Reference |

|---|---|---|---|

| CID MS/MS | Dominant neutral loss of SO3 (80 Da). | Diagnostic for the presence of a sulfonate/sulfate group. | irb.hrresearchgate.net |

| N-terminal Sulfonation MS/MS | Generates a clean series of y-type fragment ions. | Simplifies spectral interpretation for de novo sequencing. | nih.govdtu.dk |

| UVPD MS/MS | Produces sequence ions while minimizing the loss of the sulfate group from the fragments. | Allows for precise localization of the modification site. | nih.gov |

| IM-MS | Separates ions based on collision cross-section. | Distinguishes between isomeric structures and helps analyze complex mixtures. | mdpi.comnih.gov |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a detailed fingerprint of its structure and conformation. nih.gov Gas-phase IR spectroscopy, in particular, offers high-resolution data on isolated peptide ions, which can be compared with theoretical calculations to determine their 3D structure. purdue.edu

Infrared Multiphoton Dissociation (IRMPD) spectroscopy is a powerful technique that combines IR spectroscopy with mass spectrometry. In IRMPD, ions are irradiated with an IR laser, and when the laser frequency is resonant with a vibrational mode, the ion absorbs multiple photons and dissociates. acs.org The resulting fragment ions are then detected by the mass spectrometer. This method is particularly effective for modified peptides. N-terminal sulfonated peptides, for example, show efficient dissociation with IRMPD, which helps to overcome the low-mass cutoff issues seen in conventional CID, allowing for the detection of a complete series of fragment ions for better sequencing. nih.govacs.org Furthermore, the strong IR absorbance of the S=O bonds in sulfonate groups can be exploited for selective analysis. By tuning the IR laser to a wavelength absorbed by sulfonate groups (e.g., 10.6 µm), it is possible to selectively dissociate sulfonated peptides within a complex mixture of unmodified peptides. nih.govnationalmaglab.org

Cryogenic gas-phase infrared spectroscopy provides highly resolved vibrational spectra by cooling the ions to very low temperatures (e.g., in helium nanodroplets). nih.gov This cooling minimizes spectral broadening, resulting in sharp, diagnostic IR bands. mpg.denih.gov This technique has been used to distinguish between complex sulfated glycan isomers and provides detailed structural information that is often inaccessible with room-temperature methods. nih.govmpg.de The characteristic vibrational frequencies of the sulfonate group, which appear in a distinct spectral region, can be clearly resolved, providing unambiguous evidence of the modification and insights into its interaction with the peptide backbone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the high-resolution structural and dynamic analysis of peptides like sulfonated Leu-enkephalin in solution. This method provides unparalleled, atom-level insights into the three-dimensional architecture and conformational flexibility that govern the peptide's biological function. By probing the magnetic properties of atomic nuclei, NMR allows for a detailed characterization of the ensemble of structures that the peptide adopts in a solution environment. nih.govmdpi.com

A foundational aspect of NMR analysis is the measurement of chemical shifts , which are highly sensitive to the local electronic environment of each nucleus. duke.edu Deviations of these shifts from established "random coil" values are indicative of specific, ordered secondary structures within the peptide. duke.edu For enkephalin analogues, these shifts can reveal conformational changes induced by modifications such as sulfonation.

To elucidate the three-dimensional fold, the Nuclear Overhauser Effect (NOE) is paramount. The NOE is a phenomenon of spin polarization transfer between nuclei that are close in space (typically within 5 Å), and its intensity is inversely proportional to the sixth power of the distance separating them. wikipedia.org Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) are used to detect these interactions. acs.orgceitec.cz ROESY is particularly valuable for molecules like enkephalins, which have a molecular weight where the standard NOE can be near zero. ceitec.cz Transferred NOE (TRNOE) experiments are also employed to study the conformations of enkephalin analogues when bound to membranes or receptors, providing a clear correlation between the membrane-bound structure and biological activity. nih.govresearchgate.net

Further structural refinement is achieved through the analysis of J-coupling (or scalar coupling) constants . These couplings, observed as splittings in NMR signals, are transmitted through chemical bonds and their magnitude is related to the dihedral angles of the peptide backbone (φ, ψ) via Karplus-type relationships. duke.edursc.orgnih.gov This allows for the determination of the torsional angles that define the peptide's fold.

Finally, amide proton temperature coefficients (Δδ/ΔT) offer critical information about the solvent accessibility of backbone amide protons and their involvement in intramolecular hydrogen bonds. Amide protons shielded from the solvent due to hydrogen bonding exhibit small temperature coefficients (typically less negative than -4.6 ppb/K), whereas solvent-exposed protons show larger negative values. mdpi.comnmims.edupnas.org This technique is instrumental in identifying stable hydrogen-bonded turns and folds within the peptide structure. pnas.orgnih.gov

Table 1: Key NMR Parameters for Peptide Structural Analysis

| NMR Parameter | Information Derived | Application in Structural Elucidation of this compound |

|---|---|---|

| Chemical Shifts (δ) | Electronic environment of nuclei | Identifies ordered secondary structures and conformational changes upon sulfonation. duke.edu |

| Nuclear Overhauser Effect (NOE/ROESY) | Through-space inter-proton distances (< 5 Å) | Provides crucial distance constraints for calculating the 3D structure of the peptide in solution. acs.orgceitec.cz |

| J-Coupling Constants (³J) | Through-bond dihedral angles (φ, ψ) | Defines the backbone conformation and helps to refine the overall peptide fold. rsc.orgnih.gov |

| Temperature Coefficients (Δδ/ΔT) | Solvent accessibility and hydrogen bonding | Identifies intramolecular hydrogen bonds, which are key to stabilizing specific turns and folded structures. mdpi.compnas.org |

Computational Approaches for Molecular Structure and Dynamics

Computational modeling provides a powerful lens to complement experimental data from techniques like NMR. For a flexible molecule such as sulfonated Leu-enkephalin, computational approaches are essential for exploring the vast landscape of possible conformations and understanding its dynamic behavior at an atomic level. These methods bridge the gap between static structures and the dynamic reality of peptides in a physiological environment. nih.gov

Ab Initio Calculations and Quantum Chemical Calculations for Conformational Landscapes

Ab initio and quantum chemical calculations are high-level computational methods rooted in the principles of quantum mechanics. cuni.cz These techniques are used to compute the electronic structure and energy of a molecule with high accuracy, without reliance on empirical parameters. For sulfonated Leu-enkephalin, these calculations can map the potential energy surface, revealing the relative energies of different conformations and thus defining the molecule's conformational landscape. nih.govnih.gov

By systematically evaluating the energy of various folded and extended structures, researchers can identify the most stable, low-energy conformations. cuni.cznih.gov Quantum chemical calculations have been applied to Leu-enkephalin to investigate its electronic structure and identify active sites for receptor interaction. nih.gov While computationally intensive, these methods provide fundamental insights into how modifications like sulfonation alter the peptide's intrinsic conformational preferences and electronic properties. nih.govepfl.chacs.org Often, these calculations are used to refine and validate structures generated by less demanding computational methods. nih.gov

Molecular Dynamics (MD) Simulations and Monte Carlo (MC) Methods for Conformational Space Exploration

To explore the full range of motion available to a flexible peptide, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are widely employed. nih.govmdpi.com

Molecular Dynamics (MD) simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. mdpi.comscispace.com This provides a "movie" of the peptide's dynamic behavior, capturing everything from local vibrations to large-scale conformational changes. scispace.com MD simulations of Leu-enkephalin in explicit solvent have shown that the peptide is highly flexible, preferring compact conformations in water. nih.govnih.gov These simulations are invaluable for understanding how the peptide interacts with its environment and the timescale of its conformational transitions. scispace.com

Monte Carlo (MC) methods explore the conformational space by generating random changes to the peptide's structure and accepting or rejecting the new conformation based on an energy criterion. acs.orgvast.vn This stochastic approach is particularly effective at overcoming energy barriers and sampling a wider range of conformations than may be accessible in a standard MD simulation of limited duration. acs.org MC minimization procedures have been successfully applied to Leu-enkephalin to locate its global energy minimum conformation. acs.orgresearchgate.net

Table 2: Comparison of MD and MC Simulation Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Dynamics (MD) | Solves Newton's equations of motion to generate an atomic trajectory over time. mdpi.comscispace.com | Provides time-dependent, dynamic information about conformational changes and pathways. scispace.com | Can become trapped in local energy minima; computationally demanding for long timescales. nih.gov |

| Monte Carlo (MC) | Generates random conformational changes that are accepted or rejected based on an energy function. acs.orgvast.vn | Efficiently samples a broad conformational space and can more easily cross high energy barriers. acs.org | Does not provide a true time-dependent trajectory of the system's evolution. |

Machine Learning Applications in Predicting Peptide Conformations

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of structural biology, offering powerful new tools for predicting peptide conformations. mdpi.comfrontiersin.org ML models, particularly those based on deep learning architectures like neural networks, can be trained on vast datasets of known protein and peptide structures. mdpi.comfrontiersin.org

Pharmacological Profile and Receptor Interactions of Enkephalin Leu, Sulfonated

Opioid Receptor Binding Affinity and Selectivity

The pharmacological characteristics of Leu-enkephalin are significantly altered by the sulfonation of its tyrosine residue. This modification, creating a SO3H-Tyr derivative, has been shown to modulate its binding capacity and selectivity for opioid receptors. nih.gov The parent compound, Leu-enkephalin, is an endogenous opioid peptide that functions as an agonist at both delta (δ) and mu (µ) opioid receptors, exhibiting a notable preference for the δ-opioid receptor (δOR). wikipedia.orgfrontiersin.org

Enkephalin-leu, sulfonated demonstrates a pronounced preferential binding to δ-opioid receptors. nih.gov Studies involving competition assays with various tritiated ligands have confirmed that sulfonic-acid enkephalin binds to rat brain opiate receptors, with a clear preference for the delta subtype. nih.gov The affinity of this compound for δORs is considerably higher when compared to its affinity for µORs. This enhanced selectivity distinguishes it from its parent compound, Leu-enkephalin. nih.gov The affinity ratio of the sulfonated derivative for delta versus mu receptors is substantially greater than that of Leu-enkephalin and is comparable to that of highly selective δ-agonists like DSLET. nih.gov This high preference indicates that the δOR is the primary pharmacological target for this modified peptide.

Table 1: Comparative Opioid Receptor Selectivity This table provides a qualitative comparison of the delta (δ) vs. mu (µ) opioid receptor selectivity for this compound and related compounds based on affinity ratios.

| Compound | δ vs. µ Receptor Selectivity Ratio | Reference |

|---|---|---|

| This compound | Considerably higher than Leu-enkephalin; Similar to DSLET | nih.gov |

| Leu-enkephalin | Moderate δ-selectivity | nih.govwikipedia.org |

| DADLE | High δ-selectivity | nih.gov |

While this compound shows a clear preference for the δOR, it retains a moderate affinity for the µ-opioid receptor, which is considered a secondary target. nih.gov The key pharmacological shift resulting from sulfonation is not an elimination of µOR interaction but rather a significant enhancement of its selectivity for the δOR. nih.gov The parent peptide, Leu-enkephalin, binds with high affinity to both µOR and δOR. frontiersin.org However, the sulfonation process results in a compound with a binding profile that is much more skewed towards the delta receptor subtype. nih.gov

The parent compound, Leu-enkephalin, demonstrates little to no significant interaction with the kappa opioid receptor (κOR). wikipedia.orgmdpi.com Pharmacological characterizations show its binding affinity for the κOR to be very low (Ki >1,000 nM). caymanchem.com Based on the established profile of Leu-enkephalin, it is inferred that this compound also has negligible activity at the κOR, as its structural modification primarily influences the affinity balance between µ- and δ-receptors. nih.govmdpi.com

Mu Opioid Receptor (µOR) Interactions and Agonism

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Opioid receptors, including the δOR and µOR, belong to the G-protein coupled receptor (GPCR) superfamily. researchgate.netresearchgate.net Upon agonist binding, these receptors undergo a conformational change that initiates intracellular signaling cascades through two primary pathways: a G-protein-dependent pathway and a G-protein-independent pathway mediated by β-arrestin recruitment. hubspotusercontent-na1.net

As Gαi/Gαo-coupled receptors, opioid receptors canonically signal by inhibiting the enzyme adenylyl cyclase, which leads to decreased intracellular levels of cyclic AMP (cAMP). researchgate.net The inhibitory effect of Leu-enkephalin on striatal adenylyl cyclase has been shown to be dependent on the presence of GTP. nih.gov Under optimized experimental conditions, Leu-enkephalin was found to inhibit striatal adenylyl cyclase activity by approximately 23-27%. nih.gov For some analogs of Leu-enkephalin, an improved binding affinity correlates with enhanced functional activation of the G-protein pathway at both δOR and µOR. mdpi.com This activation of G-proteins is a critical step in mediating the receptor's downstream effects. science.gov

In addition to G-protein activation, agonist-bound GPCRs can be phosphorylated, leading to the recruitment of β-arrestin proteins. hubspotusercontent-na1.net This interaction can block further G-protein signaling and lead to receptor internalization. hubspotusercontent-na1.net The relative engagement of G-protein versus β-arrestin pathways is known as signaling bias. biorxiv.org The development of "biased" agonists, which preferentially activate one pathway over the other, is a key area of research aimed at separating therapeutic effects from adverse effects. biorxiv.orgresearchgate.net

The endogenous peptide Leu-enkephalin is considered a relatively unbiased or slightly G-protein-biased agonist at the δOR. biorxiv.org In contrast, certain synthetic δOR agonists have been identified as "super-recruiters" of β-arrestin when compared to Leu-enkephalin. researchgate.netfrontiersin.org Furthermore, research suggests that the δOR may exhibit a preference for interacting with β-arrestin 2 over β-arrestin 1. frontiersin.org Studies using novel assay systems have revealed that some agonists can display a significant efficacy bias for one β-arrestin isoform over the other, relative to Leu-enkephalin, highlighting a new dimension of signaling bias. frontiersin.org

Table 2: Signaling Profile of Leu-Enkephalin at Opioid Receptors This table summarizes the key signaling actions of the parent compound Leu-enkephalin following receptor activation.

| Signaling Pathway | Action | Downstream Effect | Reference |

|---|---|---|---|

| G-Protein Signaling | Gαi/Gαo activation | Inhibition of Adenylyl Cyclase | researchgate.netnih.gov |

| β-Arrestin Signaling | Recruits β-arrestin | G-protein desensitization, receptor internalization | hubspotusercontent-na1.netbiorxiv.org |

G-Protein Activation and Inhibition of Adenylyl Cyclase Activity

Functional Assays for Opioid Receptor Activity (e.g., cAMP inhibition)

The functional activity of opioid receptor agonists is determined by quantifying the biological response following receptor binding. Opioid receptors, including the delta (δ) and mu (μ) types, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). pnas.org Activation of these receptors initiates a signaling cascade, a key event of which is the inhibition of adenylyl cyclase. This inhibition leads to a measurable decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). pnas.org

Functional assays measuring cAMP inhibition are therefore a cornerstone for characterizing the potency and efficacy of opioid ligands like this compound. biorxiv.orgmdpi.com In a typical cAMP inhibition assay, cells expressing the opioid receptor of interest are first treated with an agent like forskolin (B1673556), which directly activates adenylyl cyclase to increase intracellular cAMP levels to a detectable baseline. nih.gov The cells are then exposed to varying concentrations of the agonist being tested. An agonist's ability to activate the inhibitory Gi/o pathway is quantified by measuring the subsequent reduction in cAMP levels, often through techniques like luminescence or bioluminescence resonance energy transfer (BRET) assays. biorxiv.org

The data generated from these assays, such as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect), provide crucial information about the ligand's functional potency and efficacy at a specific receptor. biorxiv.orgmdpi.com

Table 1: Principle of the cAMP Inhibition Functional Assay

| Step | Description | Expected Outcome for an Agonist |

| 1. Cell Preparation | Use of a cell line stably or transiently expressing a specific opioid receptor subtype (e.g., δ-opioid receptor). | Provides a consistent biological system for the assay. |

| 2. Stimulation | Cells are treated with forskolin or another adenylyl cyclase activator. | Intracellular cAMP levels are elevated to a high, measurable baseline. |

| 3. Ligand Application | The opioid agonist (e.g., this compound) is added in increasing concentrations. | The agonist binds to and activates the opioid receptors. |

| 4. Inhibition | The activated Gi/o protein inhibits adenylyl cyclase activity. | A dose-dependent decrease in intracellular cAMP levels is observed. |

| 5. Detection | The final cAMP concentration is measured using a detection kit (e.g., immunoassay, luminescence). | The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist are determined from the concentration-response curve. |

Influence of Sulfonation on Receptor Binding and Functional Activity

The modification of Leucine-enkephalin by sulfonation, specifically the addition of a sulfonic acid (SO₃H) group to the tyrosine residue, profoundly alters its interaction with opioid receptors. nih.gov This chemical change significantly impacts both the binding affinity and the selectivity of the peptide for different opioid receptor subtypes. nih.gov

Research using a sulfonic acid derivative of Leu-enkephalin demonstrated that this modification shifts the peptide's binding preference decisively towards the delta (δ)-opioid receptor. nih.gov In competitive binding assays using rat brain homogenates, sulfonated Leu-enkephalin was tested against various radiolabeled ligands known for their selectivity. These experiments revealed that while the sulfonated analog could bind to opioid receptors, it showed a clear preference for the δ-subtype. nih.gov

Table 2: Comparative Opioid Receptor Selectivity Profile

| Compound | Primary Receptor Target | δ / μ Affinity Ratio | Source |

| Leucine-enkephalin | δ and μ | Moderate | nih.gov |

| This compound | δ-selective | Considerably Higher than Leu-enkephalin | nih.gov |

| DAGO | μ-selective | Low | nih.gov |

| DSLET | δ-selective | High (Similar to this compound) | nih.gov |

This enhanced selectivity for the δ-receptor, as a direct result of sulfonation, underscores the critical role that post-translational modifications can play in tailoring the pharmacological profile of endogenous peptides. nih.govoup.com

Structure Activity Relationship Sar Studies of Enkephalin Leu, Sulfonated and Its Analogues

Modulations at Specific Amino Acid Positions (e.g., Tyr1, Gly2, Phe4, Leu5) and their Impact on Activity

The pentapeptide structure of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) offers multiple sites for chemical modification to enhance its properties. Research has shown that even minor alterations to the amino acid residues can lead to significant changes in receptor affinity, selectivity, and stability.

Tyrosine at Position 1 (Tyr¹): The N-terminal tyrosine residue is often considered the "message" component, crucial for opioid receptor recognition. Its phenolic hydroxyl group and the protonated amino group are believed to be essential for high-affinity binding. nih.govresearchgate.net Modifications at this position, such as substitution with (4-Carboxamido)phenylalanine (Cpa), have challenged the long-held belief that a phenolic residue is indispensable. The [Cpa¹, Leu⁵]-enkephalin analogue demonstrated increased potency and selectivity for the δ-opioid receptor (DOR), suggesting that a carboxamido group can effectively mimic the hydrogen bonding interactions of the phenolic hydroxyl group. nih.gov Furthermore, replacing the Tyr¹-Gly² peptide bond with a fluorinated peptidomimetic, Tyr¹-ψ[(Z)CF=CH]-Gly², has been shown to improve the metabolic stability of Leu-enkephalin in both human and rat plasma. nih.gov

Glycine (B1666218) at Position 2 (Gly²): The glycine at the second position is a key determinant of conformational flexibility. Substituting Gly² with a D-amino acid, particularly D-alanine, has been a common and effective strategy to increase both the potency and duration of action of enkephalin analogues. nih.govresearchgate.net This substitution is thought to stabilize a β-turn conformation, which is believed to be the bioactive conformation for receptor binding, and it also confers resistance to enzymatic degradation by aminopeptidases. nih.govresearchgate.netresearchgate.net

Phenylalanine at Position 4 (Phe⁴): The phenylalanine residue at position 4 is considered the "address" component, contributing to receptor selectivity. researchgate.net Modifications at the meta-position of the phenyl ring of Phe⁴ have been shown to regulate potency, selectivity, and functional activity at both µ-opioid receptors (MOR) and DOR. nih.govmdpi.com For instance, certain meta-substitutions can increase binding affinity and G-protein activation at both receptors. mdpi.com Halogenation at the para-position of Phe⁴ has been found to enhance DOR selectivity and potency. mdpi.com

Leucine (B10760876) at Position 5 (Leu⁵): The C-terminal leucine residue also plays a role in receptor interaction and stability. Replacement of the L-leucine with its D-isomer can influence the pharmacological profile. researchgate.net Furthermore, modifications at the C-terminus, such as amidation or the introduction of other chemical moieties, can significantly impact activity and stability. researchgate.net

The following table summarizes the effects of various modifications on the activity of Leu-enkephalin analogues.

| Modification | Position | Effect on Activity | Reference |

| Substitution with (4-Carboxamido)phenylalanine (Cpa) | Tyr¹ | Increased potency and selectivity for DOR | nih.gov |

| Replacement of Tyr¹-Gly² peptide bond with Tyr¹-ψ[(Z)CF=CH]-Gly² | Tyr¹-Gly² | Improved metabolic stability | nih.gov |

| Substitution with D-Alanine | Gly² | Increased potency and duration of action | nih.govresearchgate.net |

| Meta-substitution on the phenyl ring | Phe⁴ | Regulation of potency and selectivity at MOR and DOR | nih.govmdpi.com |

| Para-halogenation | Phe⁴ | Enhanced DOR selectivity and potency | mdpi.com |

| Substitution with D-Leucine | Leu⁵ | Altered pharmacological profile | researchgate.net |

Impact of Sulfonation Site and Degree on Structure-Activity Relationships

Sulfonation, the addition of a sulfate (B86663) group (–SO₃H), is a post-translational modification that can significantly alter the physicochemical properties and biological activity of peptides. oup.com In the context of enkephalins, sulfonation of the tyrosine residue has been a key area of investigation.

The presence of a sulfated tyrosine (sTyr) can enhance the acidity of the molecule and introduce a delocalized negative charge. nih.gov This modification can influence protein-protein interactions, including the binding of the peptide to its receptor. nih.gov Studies have shown that a sulfated tyrosine can form a salt bridge with arginine residues in a binding partner, suggesting a potential mechanism for enhanced receptor affinity. nih.gov

The position and degree of sulfonation are critical factors. While systematic studies on varying the sulfonation site within Leu-enkephalin are limited in the public domain, research on other peptides indicates that the location of the sulfate group can be crucial for bioactivity. nih.gov For example, in some proteins, the charge of the amino acid residues neighboring the sulfation site can influence the efficiency of the sulfonation process itself. nih.gov

Furthermore, the increased acidity conferred by the sulfonate group has been explored as a strategy to improve the enkephalin-like activity of peptides. researchgate.net The rationale is that the more acidic terminal groups could lead to stronger interactions with the receptor. researchgate.net

Conformational Determinants of Receptor Selectivity and Potency

The biological activity of flexible peptides like enkephalins is intimately linked to their three-dimensional structure or conformation. nih.gov These peptides can exist as an ensemble of multiple, low-energy conformations in solution, and it is believed that a specific "bioactive" conformation is selected upon binding to the receptor. nih.govpnas.org Understanding the conformational determinants of receptor selectivity and potency is therefore crucial for rational drug design.

Analysis of β-Turn Conformations

A recurring conformational motif implicated in the bioactivity of enkephalins is the β-turn. researchgate.netresearchgate.netnih.gov A β-turn is a secondary structure where the polypeptide chain reverses its direction, often stabilized by an intramolecular hydrogen bond. In Leu-enkephalin, two potential β-turns can be formed: one involving residues Gly²-Gly³-Phe⁴-Leu⁵ (a 2-5 turn) and another involving Tyr¹-Gly²-Gly³-Phe⁴ (a 1-4 turn). nih.gov

Several studies suggest that a folded or bent conformation, particularly a β-turn, is the preferred structure for receptor binding. researchgate.netnih.gov The substitution of Gly² with a D-amino acid, which is known to promote β-turn formation, often leads to a significant increase in potency, supporting the importance of this structural element. nih.govresearchgate.net However, the exact type of β-turn (e.g., type I, type II) and its precise geometry in the receptor-bound state remain subjects of ongoing research. science.govacs.org Some studies have indicated that a type II β-turn structure may be populated in the N-terminal tetrapeptide fragment of enkephalin. science.gov The incorporation of β-turn mimetics, which are rigid scaffolds designed to mimic the β-turn structure, has been another strategy to probe the conformational requirements for activity. researchgate.netacs.org

Exploration of Low-Energy Conformations and Their Biological Relevance

Computational and experimental methods, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been employed to investigate the low-energy conformations of enkephalins. nih.govpnas.orgresearchgate.netnih.gov These studies have revealed that enkephalins are highly flexible molecules that can adopt a variety of conformations in different environments. nih.gov

In solution, Leu-enkephalin exists as a complex mixture of quasi-isoenergetic conformers. nih.gov Theoretical calculations have identified several low-energy structures, including extended and various bent conformations. pnas.org Some of these computed low-energy conformers exhibit a good structural similarity to rigid opiate alkaloids like morphine, providing a potential basis for their similar pharmacological activities. capes.gov.br The biologically relevant conformation is likely one of these low-energy structures that is selected and stabilized by the receptor binding pocket. pnas.org Docking studies that place these low-energy conformers into the crystal structure of opioid receptors have shown that they are indeed compatible with the steric requirements of the active site. nih.gov

Rational Design Principles for Novel Enkephalin Analogues with Tuned Pharmacological Profiles

The insights gained from SAR and conformational studies have paved the way for the rational design of novel enkephalin analogues with improved pharmacological profiles, such as enhanced potency, selectivity, and metabolic stability. nih.govmdpi.comnih.gov

A key principle in this design process is the combination of structural features that are known to confer desirable properties. For example, the incorporation of a D-amino acid at the Gly² position to increase stability can be combined with modifications at the Phe⁴ position to fine-tune receptor selectivity. nih.govmdpi.com

Another successful strategy has been the creation of peptidomimetics, where parts of the peptide backbone are replaced with non-peptidic structures. iiitd.edu.in This can lead to compounds with improved stability against enzymatic degradation and better bioavailability. iiitd.edu.in For instance, replacing amide bonds with isosteric functions like trans-olefins has been used to probe the importance of specific hydrogen bonding interactions. nih.gov

The development of multifunctional ligands, which can interact with more than one opioid receptor type, is another promising avenue. nih.govnih.gov By combining enkephalin-like structures with moieties from other opioid ligands, such as fentanyl, researchers have designed analogues with mixed µ/δ agonist profiles, which may offer enhanced analgesic effects with fewer side effects. nih.gov

The table below provides examples of rationally designed enkephalin analogues and their key features.

| Analogue Type | Design Principle | Desired Pharmacological Profile | Reference |

| D-Ala² substituted analogues | Enhance stability and promote β-turn | Increased potency and duration of action | nih.govmdpi.com |

| Phe⁴ modified analogues | Modulate receptor selectivity | Tuned µ/δ receptor activity | nih.govmdpi.com |

| Peptidomimetics | Improve stability and bioavailability | Enhanced drug-like properties | nih.goviiitd.edu.in |

| Multifunctional ligands | Target multiple opioid receptors | Mixed agonist profiles for improved therapeutic index | nih.govnih.gov |

Metabolism, Stability, and Pharmacokinetics of Enkephalin Leu, Sulfonated

Endogenous Metabolic Pathways of Enkephalins in Biological Systems

Enkephalins, once released, are swiftly broken down by a group of enzymes collectively known as enkephalinases. wikipedia.orgpharmaleads.com This rapid inactivation is a primary obstacle to their therapeutic application. The principal enzymes involved in this degradation process are Aminopeptidase N (APN), Neutral Endopeptidase (NEP), and to a lesser extent, Angiotensin-Converting Enzyme (ACE). wikipedia.orgmdpi.comwikipedia.orgnih.gov

Aminopeptidase N (APN) Degradation

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in the metabolism of various peptides, including enkephalins. pnas.orgresearchgate.net APN is a ubiquitous enzyme found on the surface of numerous cell types and exists in both membrane-bound and soluble forms. researchgate.net This enzyme initiates the degradation of enkephalins by cleaving the N-terminal tyrosine residue (Tyr-Gly bond). pnas.orgbiorxiv.org This initial cleavage is a critical step in the inactivation of the peptide. pnas.org The dominant role of APN in the hydrolysis of methionine-enkephalin (Met-Enk) has been demonstrated in both the periphery and the brain. nih.gov

Neutral Endopeptidase (NEP) Degradation

Neutral Endopeptidase (NEP), also referred to as neprilysin or enkephalinase, is another key zinc-dependent metalloprotease involved in the inactivation of enkephalins. pharmaleads.comnih.govmdpi.com NEP is localized in the plasma membrane with its catalytic site facing the extracellular space. mdpi.com This enzyme cleaves the Gly-Phe bond within the enkephalin sequence. jneurosci.org The simultaneous action of APN and NEP leads to the rapid breakdown of enkephalins. pharmaleads.com Studies have shown a direct correlation between NEP activity and enkephalin levels, where inhibition of NEP leads to an increase in the local concentration of enkephalins. pharmaleads.comnih.gov

Angiotensin Converting Enzyme (ACE) Cleavage

While primarily known for its role in the renin-angiotensin system, Angiotensin-Converting Enzyme (ACE) also contributes to the degradation of certain enkephalin peptides. wikipedia.orguniprot.org ACE is a dipeptidyl carboxypeptidase that removes dipeptides from the C-terminus of its substrates. uniprot.orguniprot.org Although not the principal enzyme for the breakdown of conventional Met-enkephalin and Leucine-enkephalin (Leu-enkephalin) in brain tissue, ACE is involved in the degradation of the heptapeptide (B1575542) Met-enkephalin-Arg-Phe (MERF). upenn.edubiorxiv.org

Stability in Biological Milieus (e.g., Plasma, Intestinal Environment)

The inherent instability of enkephalins in biological fluids like plasma is a major challenge for their development as therapeutic agents. mdpi.comtaylorandfrancis.com When introduced peripherally, native Leu-enkephalin is rapidly degraded, with studies showing that only a small fraction remains intact after a short period in mouse plasma. mdpi.com For instance, one study reported that only 23% of Leu-enkephalin was intact after one hour of incubation in CD-1 mouse plasma. mdpi.com The half-life of Leu-enkephalin in rat plasma is less than 10 minutes. biorxiv.org This rapid degradation is primarily due to the action of peptidases present in the plasma and other tissues. nih.govmdpi.com

The intestinal environment also presents a significant barrier to the oral delivery of enkephalins due to the presence of numerous proteolytic enzymes.

Influence of Sulfonation on Metabolic Stability and Clearance

Chemical modifications of the enkephalin structure are a key strategy to improve their metabolic stability. Sulfonation, the addition of a sulfonate group (SO3-), is one such modification that has been investigated. The introduction of a sulfonate group can alter the physicochemical properties of the peptide, potentially rendering it more resistant to enzymatic degradation. oup.com

While specific data on the metabolic stability and clearance of "Enkephalin-Leu, sulfonated" is not extensively detailed in the provided search results, the general principle of sulfonation suggests it could enhance stability. For other peptides, such as gastrin-17, sulfonation has been shown in some studies to increase its half-life by 2 to 5 times compared to the unsulfonated form, although other studies have found similar metabolism rates. oup.com This suggests that the effect of sulfonation on metabolic stability can be peptide-specific. The addition of the highly charged sulfonate group can interfere with the binding of the peptide to the active sites of degrading enzymes, thereby slowing down its clearance. oup.com

Investigating Analogues with Enhanced Metabolic Resistance and Prolonged Activity

The quest for enkephalin analogues with improved metabolic stability and prolonged analgesic effects is a significant area of research. Various strategies have been employed to achieve this, including:

Amino Acid Substitutions: Replacing natural amino acids with D-amino acids or other non-natural amino acids can sterically hinder the action of peptidases. For example, the substitution of Gly at position 2 with a D-amino acid has been a common and successful strategy. ias.ac.in

Cyclization: Creating cyclic peptide structures can restrict the conformational flexibility of the peptide, making it a poorer substrate for proteases. researchgate.net

Lipidation: The attachment of fatty acid chains (lipidation) to the peptide can enhance its stability and membrane permeability. mdpi.com

Other Chemical Modifications: This includes N-terminal modifications like pivaloyl groups and C-terminal modifications. mdpi.com

These modifications aim to protect the vulnerable peptide bonds from enzymatic cleavage, thereby increasing the half-life and bioavailability of the enkephalin analogues. biorxiv.orgmdpi.com For instance, certain Phe4-substituted Leu-enkephalin analogues have demonstrated significantly improved plasma stability, with half-lives exceeding 20 minutes, and in the case of a 3-Fluoro derivative, a half-life of 82.3 minutes was achieved. biorxiv.org

Interactive Data Table: Stability of Leu-Enkephalin and its Analogues in Rat Plasma

| Compound | Half-life (t1/2) in min | Reference |

| Leu-enkephalin | < 10 | biorxiv.org |

| 3-Fluoro-Phe4 Leu-enkephalin analogue | 82.3 | biorxiv.org |

| Other meta-substituted Phe4 analogues | > 20 | biorxiv.org |

Biological Roles and Therapeutic Potential of Enkephalin Leu, Sulfonated

Role in Pain Modulation and Antinociception, considering endogenous mechanisms

Leu-enkephalin is a key component of the body's natural pain-relief system. thebehavioralscientist.commdpi.com It functions as an endogenous analgesic by binding to and activating opioid receptors, with a notable preference for δ-opioid receptors (DOR) and to a lesser extent, μ-opioid receptors (MOR). wikipedia.orgfrontiersin.org These receptors are widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing, such as the periaqueductal gray, the rostral ventral medulla, and the substantia gelatinosa of the spinal cord's dorsal horn. nih.govnih.gov

The primary mechanism of its antinociceptive action involves inhibiting the transmission of pain signals. mdpi.comnih.gov When released from spinal interneurons, Leu-enkephalin can suppress the activity of ascending neurons that transmit pain signals to the brain. mdpi.com It achieves this by inhibiting the release of excitatory neurotransmitters like substance P and glutamate (B1630785) from the terminals of primary afferent (pain-sensing) neurons. thebehavioralscientist.commdpi.com This modulation provides a natural mechanism for pain relief, and manipulating these enkephalinergic pathways is a subject of research for developing new treatments for acute and chronic pain. mdpi.comnih.gov

Conversely, studies on the sulfonated form of Leu-enkephalin suggest a significant reduction in this biological activity. oup.com While Leu-enkephalin acts as an agonist at opioid receptors to produce analgesia, some research has shown that under certain conditions, it can also produce an antianalgesic effect against morphine, an action mediated through δ2-opioid receptors.

Table 1: Receptor Binding Profile of Leu-Enkephalin

| Receptor Type | Affinity/Preference | Primary Role in Pain Modulation |

|---|---|---|

| δ-Opioid Receptor (DOR) | High | Mediates spinal and supraspinal analgesia. wikipedia.orgfrontiersin.org |

| μ-Opioid Receptor (MOR) | Moderate | Contributes to analgesic effects. wikipedia.orgfrontiersin.org |

| κ-Opioid Receptor (KOR) | Little to None | Not a primary target for Leu-enkephalin. wikipedia.org |

Immunomodulatory and Anti-inflammatory Effects

The endogenous opioid system, including enkephalins, provides a link between the neuroendocrine and immune systems. mdpi.com Enkephalins are recognized as having immunomodulatory and anti-inflammatory properties. nih.govmdpi.com They can influence the activity of various immune cells, as opioid receptors have been identified on the surface of T-cells, macrophages, and other immune cell types. nih.govresearchgate.net

Met-enkephalin, a closely related peptide, has been shown to stimulate natural killer cell response, upregulate CD8+ T cells, and stimulate phagocytosis in macrophages. nih.gov Enkephalins are thought to exert anti-inflammatory effects by modulating the immune response and controlling hormone levels, which may be of clinical significance in immune-mediated diseases. mdpi.com In animal models of intestinal inflammation, enkephalins have demonstrated anti-inflammatory effects. mdpi.com Studies have shown that regulatory T cells (Tregs) can produce enkephalins, which contribute to the resolution of pain and may play a role in modulating sensory perception and inflammation. elifesciences.org A synthetic analogue of Leu-enkephalin was found to lower the concentration of systemic inflammatory markers like procalcitonin (B1506340) and interleukin-6 in patients with severe combined trauma. reanimatology.com

The impact of sulfonation on these specific immunomodulatory functions has not been extensively detailed, but the general finding that sulfonation reduces the biological activity of Leu-enkephalin suggests its anti-inflammatory and immunomodulatory capabilities would likely be diminished. oup.com

Neuroprotective Mechanisms and Central Nervous System (CNS) Modulation

Leu-enkephalin and its analogues are subjects of research for their neuroprotective potential. mdpi.comscience.gov As a neurotransmitter, it is widely distributed throughout the brain, spinal cord, and autonomic nervous system. nih.gov Studies have linked δ-opioid receptor agonists like Leu-enkephalin to neuroprotective roles, particularly in the context of cerebral and cardiac ischemia. mdpi.com The concept of hibernation as a protective strategy for the central nervous system has also been linked to endogenous opioids. science.gov

In addition to neuroprotection, Leu-enkephalin modulates various CNS functions. It influences the release of other neurotransmitters, including acetylcholine (B1216132). frontiersin.orgnih.gov For instance, Leu-enkephalin can decrease acetylcholine release in the striatum through the activation of MORs and DORs. frontiersin.org Specific research on the sulfonated form of Leu-enkephalin demonstrated that when applied to respiratory neurons in cats, it had selective effects, highlighting its capacity for CNS modulation, though its general potency is considered to be reduced compared to the non-sulfonated form. oup.comscilit.comnih.gov

Involvement in Stress Response and Emotional Regulation Pathways

Endogenous opioids, including enkephalins, are integral to the body's response to stress. wikipedia.orgnih.gov During a stress response, the body activates the hypothalamic-pituitary-adrenal (HPA) axis and releases catecholamines, which occurs alongside the production of endogenous opioids. mdpi.comnih.gov Enkephalins are found in high concentrations in the brain and adrenal medulla and are believed to act as anti-stress signals. wikipedia.orgelifesciences.org

Leu-enkephalin is involved in modulating the HPA axis, which can affect the secretion of the primary stress hormone, cortisol. mdpi.com It exerts some of its biological effects in the paraventricular nucleus of the hypothalamus, where it can inhibit the secretion of corticotropin-releasing factor (CRF). mdpi.com This modulation contributes to emotional regulation and can produce anxiolytic (anxiety-reducing) effects. thebehavioralscientist.com However, some research has suggested that during stress, Leu-enkephalin analogs may be downregulated in the hippocampus, while Met-enkephalin analogs show increased activity. wikipedia.org

Research into Cardiovascular System Effects

Leu-enkephalin has demonstrable effects on the cardiovascular system, influencing blood pressure and heart rate. mdpi.comnih.govdrugbank.com These effects can vary depending on the site of action within the central nervous system. For example, injecting a μ-opioid receptor-selective enkephalin analog into the nucleus ambiguus can elicit a pressor response (increase in blood pressure), while microinjections of Leu-enkephalin into the nucleus tractus solitarius can induce hypotension and bradycardia (decreased blood pressure and heart rate). nih.govmdpi.com

Enkephalins are present in both adrenergic and cholinergic nerve terminals in the heart, where they modulate the release of neurotransmitters. mdpi.com Specifically, they can exert sympatholytic effects by inhibiting the release of norepinephrine, thereby attenuating adrenergic tachycardia (a rapid heart rate). mdpi.com Studies have also shown that Leu-enkephalin can produce increases in blood pressure and heart rate when administered into the brain ventricles of rats. nih.gov Patients with heart failure have been found to have elevated levels of pro-enkephalin, proportional to the severity of their condition. nih.gov The sulfonation of Leu-enkephalin is known to significantly reduce its biological potency, which would presumably include its cardiovascular effects. oup.com

Investigative Studies in Cancer Progression and Metastasis

The opioid system's role in cancer is complex, with some studies suggesting pro-tumor effects while others demonstrate antitumor activity. nih.gov Research into endogenous opioid peptides like enkephalins has shown potential antitumor and antimetastatic properties. nih.govnih.gov

In a study using a mouse model, both Met-enkephalin and Leu-enkephalin were found to decrease the number of spontaneous pulmonary metastases from a B16-BL6 melanoma implant. nih.gov The number of metastatic nodules was reduced by more than two-fold. nih.gov In addition to this effect on metastasis, the growth rate of the primary tumor was also decreased by these compounds. nih.gov Other research has indicated that Met-enkephalin can block pulmonary metastasis and enhance the activity of natural killer (NK) cells. researchgate.net It is believed that enkephalins may exert some of these effects by affecting cell proliferation. nih.gov

Table 2: Summary of Research Findings on Leu-Enkephalin in Cancer Models

| Cancer Model | Finding | Reference |

|---|---|---|

| B16-BL6 Melanoma (Mice) | Decreased spontaneous pulmonary metastases. | nih.gov |

| B16-BL6 Melanoma (Mice) | Decreased growth rate of the primary tumor. | nih.gov |

Exploration in Substance Use Disorders (SUDs) and Reward Pathways

Enkephalins are highly expressed in the brain's reward system and play a crucial role in modulating motivational behaviors and the effects of drugs of abuse. frontiersin.orgmdpi.com They influence reward-related circuits by acting as neuromodulators, affecting the release and extracellular levels of dopamine (B1211576), GABA, and acetylcholine in key brain regions like the nucleus accumbens and the ventral tegmental area (VTA). frontiersin.org

The rewarding effects of some drugs of abuse are altered by changes in enkephalin signaling. frontiersin.org Enkephalins can modulate the activity of dopaminergic neurons in the VTA, which are central to the brain's reward pathway, often through the disinhibition of GABAergic interneurons. mdpi.com Leu-enkephalin, through its action on δ- and μ-opioid receptors, can decrease acetylcholine release in the striatum, further highlighting its role as a modulator in brain circuits related to reward and motivation. frontiersin.org The dysregulation of enkephalin signaling is implicated in the development of addiction and may contribute to the reinforcing effects of substances of abuse. thebehavioralscientist.comfrontiersin.org

Analogue Development for Improved Therapeutic Efficacy

The therapeutic potential of endogenous peptides like Leu-enkephalin is often limited by their rapid degradation and poor penetration of the blood-brain barrier (BBB). To overcome these challenges, researchers have focused on the development of synthetic analogues with improved pharmacological properties. The sulfonation of Leu-enkephalin at the tyrosine residue represents one such modification. This section explores key strategies in the development of analogues aimed at enhancing therapeutic efficacy, with a focus on improving BBB permeability and designing multifunctional ligands.

Strategies for Enhanced Blood-Brain Barrier Permeability

The blood-brain barrier is a significant obstacle to the central nervous system activity of peripherally administered enkephalin analogues. Natural enkephalins are generally unable to cross this barrier in significant amounts. nih.gov Various strategies have been developed to enhance the lipophilicity and transport of these peptides into the brain.

One major approach involves increasing the hydrophobicity of the enkephalin molecule. This can be achieved by attaching lipophilic moieties to the peptide backbone. For example, the addition of a 4-anilidopiperidine scaffold to enkephalin-like structures has been shown to increase hydrophobicity, potentially leading to improved cell permeability. nih.govnih.gov In one study, the attachment of an N-phenyl-N-piperidin-4-yl propionamide (B166681) moiety to a tetrapeptide structure significantly increased the hydrophobicity, as indicated by a change in the calculated logarithm of the partition coefficient (aLogP) from -0.54 to 2.8. nih.gov

Another strategy is the "retrometabolic drug design," which involves creating a chemical delivery system (CDS) for the peptide. This approach disguises the peptide nature of the drug to protect it from enzymatic degradation and facilitate its passage through the BBB. nih.gov This is accomplished by attaching lipophilic, bioreversible groups to the N- and C-termini of the peptide. nih.gov For instance, a 1,4-dihydrotrigonellyl group can be added to the N-terminus and a bulky ester group, such as a cholesteryl group, to the C-terminus. nih.gov These modifications create a more lipophilic prodrug that can cross the BBB. Once in the brain, specific enzymes cleave off these carrier groups, releasing the active peptide. nih.gov

The modification of the peptide sequence itself can also influence BBB penetration. The substitution of specific amino acids with more hydrophobic or constrained residues is a common tactic. For example, halogenation of the phenylalanine residue at position 4 (Phe⁴) in enkephalin analogues has been shown to improve CNS distribution. biorxiv.org Specifically, a para-chlorinated analogue of biphalin (B1667298) demonstrated enhanced permeability across both the blood-brain and blood-cerebrospinal fluid barriers. biorxiv.org

| Strategy | Example Modification | Result |

| Increased Lipophilicity | Attachment of a 4-anilidopiperidine moiety | Increased hydrophobicity and potential for enhanced cell permeability. nih.govnih.gov |

| Chemical Delivery System (CDS) | Addition of a 1,4-dihydrotrigonellyl group (N-terminus) and a cholesteryl group (C-terminus) | Creates a lipophilic prodrug that can cross the BBB and then release the active peptide. nih.gov |

| Amino Acid Substitution | para-chlorination of the Phe⁴ residue | Improved CNS permeability. biorxiv.org |

Design of Multifunctional Opioid Ligands (e.g., mixed agonist/antagonist profiles)

A promising approach in modern analgesic development is the design of multifunctional ligands that can interact with multiple opioid receptor subtypes (μ, δ, and κ) to produce a more favorable therapeutic profile with fewer side effects than traditional opioids. nih.govnih.gov The goal is often to create molecules with mixed agonist/antagonist properties. For instance, combining μ-opioid receptor (MOR) and δ-opioid receptor (DOR) agonism is sought to enhance analgesic effects while potentially reducing the development of tolerance and other adverse effects associated with MOR agonists like morphine. nih.gov

Researchers have successfully designed and synthesized enkephalin analogues with mixed μ and δ opioid agonist activities. nih.govnih.gov One strategy involves linking enkephalin-related tetrapeptide structures to different 4-anilidopiperidine moieties. nih.gov This has led to the development of ligands with high binding affinities and potent agonist activities at both MOR and DOR. nih.gov

Furthermore, the development of multifunctional ligands has extended to include antagonism at the κ-opioid receptor (KOR). Chronic pain can lead to the upregulation of the dynorphin/KOR system, which can contribute to the negative side effects of opioids. Therefore, a ligand that combines MOR/DOR agonism with KOR antagonism could be particularly beneficial for treating chronic pain by mitigating these side effects while maintaining analgesic efficacy. nih.gov

An example of such a multifunctional ligand is LYS744, which is a Dmt-DNle-Gly-Phe(p-Cl)-Ppp analogue. nih.gov This compound exhibits potent MOR/DOR agonist activity along with KOR antagonist activity. nih.gov The development of such ligands demonstrates that simple modifications to a short peptide scaffold like enkephalin can lead to highly integrated molecules with novel biological profiles. nih.gov

| Ligand | Receptor Profile | Potential Therapeutic Advantage |

| Ligand 16 (Dmt-substituted enkephalin-like structure linked to N-phenyl-N-piperidin-4-yl propionamide) | High-affinity μ and δ agonist. nih.gov | Enhanced analgesic effects with potentially reduced side effects compared to pure μ agonists. nih.gov |

| LYS744 (Dmt-DNle-Gly-Phe(p-Cl)-Ppp) | MOR/DOR agonist and KOR antagonist. nih.gov | Treatment of chronic pain by modulating pathological KOR activation while retaining analgesic efficacy. nih.gov |

| Biphalin (dimeric enkephalin analogue) | MOP and DOP receptor agonist. mdpi.com | Induces analgesia in neuropathic pain and diminishes the expression of pronociceptive neuroinflammatory mediators. mdpi.com |

Advanced Research Directions and Future Perspectives

Proteomic Analysis of Enkephalin-Leu, Sulfonated Effects on Protein Expression

The administration of opioid peptides, including analogues of enkephalin, can induce significant changes in the proteome of various tissues. While direct proteomic studies specifically investigating the effects of this compound are not yet widely available, research on related enkephalin analogues provides a framework for future investigations.

Studies on multifunctional enkephalin analogues have revealed extensive modifications in protein expression levels in different parts of the rat brain and in spleen lymphocytes. researchgate.net For instance, the administration of analogues like LYS739, which acts as a MOR/DOR agonist and KOR partial antagonist, led to a high number of protein alterations in the rat brain cortex and hippocampus. researchgate.net The identified proteins were primarily involved in:

Energy metabolism

Cell shape and movement

Apoptosis

Protein folding

Regulation of redox homeostasis

Signal transduction

Interestingly, an isoform of mitochondrial ATP synthase subunit beta (ATP5F1B) was found to be upregulated in the hippocampus but not in the brain cortex. researchgate.net In contrast, another analogue, LYS744 (a MOR/DOR agonist and KOR full antagonist), caused fewer protein alterations in the brain. researchgate.net This suggests that the specific receptor interaction profile of an opioid peptide significantly influences its impact on the proteome.

Future proteomic analyses focusing on this compound will be crucial to understand its specific cellular and systemic effects. Such studies could reveal unique protein expression signatures, offering insights into its potential therapeutic applications and biological functions. Techniques like mass spectrometry-based proteomics will be instrumental in identifying and quantifying these protein changes in response to the sulfated peptide. mdpi.com

Table 1: Proteins Affected by Enkephalin Analogues

| Protein/Process | Brain Region | Effect of LYS739 | Effect of LYS744 |

|---|---|---|---|

| Proteins related to energy metabolism | Cortex & Hippocampus | Altered | Minimal Alteration |

| Proteins related to cell shape and movement | Cortex & Hippocampus | Altered | Minimal Alteration |

| Proteins related to apoptosis | Cortex & Hippocampus | Altered | Minimal Alteration |

| ATP5F1B | Hippocampus | Upregulated | Not specified |

Interplay with Other Neurotransmitter and Neuropeptide Systems

The physiological effects of enkephalins are not mediated in isolation but involve complex interactions with other neurotransmitter and neuropeptide systems. nih.gov this compound, as a modified enkephalin, is expected to participate in this intricate crosstalk.